(1-Bromo-3-chloropropyl)benzene

Description

BenchChem offers high-quality (1-Bromo-3-chloropropyl)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Bromo-3-chloropropyl)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

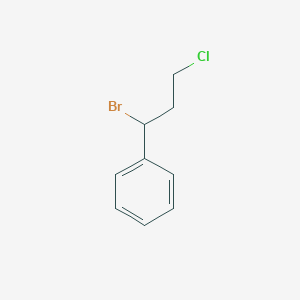

Structure

3D Structure

Properties

IUPAC Name |

(1-bromo-3-chloropropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrCl/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDWVTCNYPZSVQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511461 | |

| Record name | (1-Bromo-3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21763-00-8 | |

| Record name | (1-Bromo-3-chloropropyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

(1-Bromo-3-chloropropyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of (1-Bromo-3-chloropropyl)benzene

Abstract

(1-Bromo-3-chloropropyl)benzene is a bifunctional organohalogen compound featuring a phenyl group attached to a propyl chain substituted with both bromine and chlorine atoms. This unique structure, possessing multiple reactive centers, makes it a versatile intermediate in organic synthesis, particularly for the construction of more complex molecules in pharmaceutical and materials science research. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction and Structural Elucidation

(1-Bromo-3-chloropropyl)benzene, with the chemical formula C₉H₁₀BrCl, is characterized by a propyl chain where the C1 position is benzylic and bonded to a bromine atom, while the C3 position is bonded to a chlorine atom. The presence of two different halogens at distinct positions on the alkyl chain, coupled with the adjacent aromatic ring, imparts a rich and varied chemical reactivity to the molecule. Understanding the interplay between the benzylic bromide, the primary chloride, and the aromatic ring is crucial for its strategic application in multi-step syntheses.

Physicochemical and Spectroscopic Properties

The physical and chemical properties of (1-Bromo-3-chloropropyl)benzene are essential for its handling, purification, and characterization.

Physical and Chemical Data

A summary of the key computed physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrCl | PubChem[1] |

| Molecular Weight | 233.53 g/mol | PubChem[1] |

| CAS Number | 21763-00-8 | PubChem[1] |

| IUPAC Name | (1-bromo-3-chloropropyl)benzene | PubChem[1] |

| Monoisotopic Mass | 231.96544 Da | PubChem[1] |

| XLogP3 | 3.5 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Heavy Atom Count | 11 | PubChem[1] |

Spectroscopic Signature

Spectroscopic analysis is fundamental for the verification of the structure and purity of (1-Bromo-3-chloropropyl)benzene.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The five aromatic protons will appear in the 6.5-8.0 ppm region[2]. The benzylic proton (CH-Br) will be a multiplet due to coupling with the adjacent methylene protons. The methylene groups (-CH₂-) will also present as complex multiplets. The protons closer to the electron-withdrawing halogens will be shifted downfield.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum will show characteristic signals for the aromatic carbons between 120-150 ppm[2]. The aliphatic carbons will appear at higher field, with the carbon bearing the bromine (C-Br) and the carbon bearing the chlorine (C-Cl) being the most deshielded among the aliphatic carbons.

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for the aromatic C-H stretch around 3030-3100 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range[2]. The C-Br and C-Cl stretching frequencies will be observed in the fingerprint region, typically below 800 cm⁻¹.

-

Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for a compound containing one bromine and one chlorine atom, with prominent peaks for the molecular ion (M⁺) and fragments resulting from the loss of Br, Cl, or other parts of the molecule.

Synthesis of (1-Bromo-3-chloropropyl)benzene

While multiple synthetic routes can be envisioned, a common approach involves the halogenation of a suitable precursor. One plausible method is the radical bromination of (3-chloropropyl)benzene.

Synthetic Workflow

Caption: Synthetic pathway for (1-Bromo-3-chloropropyl)benzene.

Detailed Experimental Protocol: Synthesis via Radical Bromination

-

Reaction Setup : In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3-chloropropyl)benzene (1 equivalent) in carbon tetrachloride.

-

Addition of Reagents : Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of benzoyl peroxide to the solution.

-

Reaction : Heat the mixture to reflux with stirring. The reaction is typically initiated by light, so a light source may be used to facilitate the reaction. Monitor the reaction progress by TLC or GC.

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Filter off the succinimide byproduct.

-

Purification : Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by washing with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product : Purify the crude product by flash column chromatography or distillation under reduced pressure to obtain pure (1-Bromo-3-chloropropyl)benzene.

Reactivity and Mechanistic Insights

The reactivity of (1-Bromo-3-chloropropyl)benzene is dominated by the two halogen atoms and the aromatic ring.

Nucleophilic Substitution

The molecule has two sites for nucleophilic attack: the benzylic carbon attached to bromine and the primary carbon attached to chlorine. The benzylic position is significantly more reactive towards nucleophilic substitution due to the stabilization of the carbocation intermediate (in an Sₙ1 mechanism) or the transition state (in an Sₙ2 mechanism) by the adjacent phenyl group. The C-Br bond is also weaker than the C-Cl bond, making bromide a better leaving group.

Caption: Key reaction pathways of (1-Bromo-3-chloropropyl)benzene.

Grignard Reagent Formation

Formation of a Grignard reagent is a powerful tool for creating carbon-carbon bonds[3]. Due to the higher reactivity of the C-Br bond compared to the C-Cl bond, the Grignard reagent will selectively form at the benzylic position[4].

Protocol for Selective Grignard Formation:

-

Apparatus Setup : Assemble a flame-dried, two-necked flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents : Place magnesium turnings (1.2 equivalents) in the flask. In a separate, dry dropping funnel, add a solution of (1-Bromo-3-chloropropyl)benzene (1 equivalent) in anhydrous diethyl ether or THF.

-

Initiation : Add a small amount of the halide solution to the magnesium. The reaction may need to be initiated by adding a crystal of iodine or by gentle heating.

-

Addition : Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

-

Completion : After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until the magnesium is consumed. The resulting Grignard reagent, (1-magnesiobromo-3-chloropropyl)benzene, can then be used in subsequent reactions.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, (1-Bromo-3-chloropropyl)benzene can undergo elimination reactions to form an alkene. The primary pathway would be an E2 reaction, involving the abstraction of a proton from the C2 position and the concurrent loss of the bromide leaving group from the C1 position.

Electrophilic Aromatic Substitution

The (1-bromo-3-chloropropyl) group is an alkyl group, which is generally an ortho-, para-directing and weakly activating group for electrophilic aromatic substitution reactions[5]. However, the presence of electron-withdrawing halogens will slightly deactivate the ring compared to a simple propyl group. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation can be performed on the benzene ring.

Safety and Handling

(1-Bromo-3-chloropropyl)benzene should be handled with care, following standard laboratory safety procedures. While specific toxicity data is not widely available, related organohalogen compounds are often irritants and may be harmful if inhaled, ingested, or absorbed through the skin.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat[6][7][8].

-

Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors[6][7][8]. Avoid contact with skin and eyes[8].

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases[6].

-

Disposal : Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

(1-Bromo-3-chloropropyl)benzene is a valuable synthetic intermediate due to its multiple, differentially reactive functional groups. The selective reactivity of the benzylic bromide over the primary chloride allows for sequential functionalization, making it a powerful building block in the synthesis of complex organic molecules. A thorough understanding of its properties and reactivity is essential for its effective application in research and development.

References

- Benchchem. (n.d.). 1-Bromo-4-(3-bromo-1-chloropropyl)benzene | 33994-21-7.

- ChemicalBook. (n.d.). 1-broMo-4-(3-chloropropyl)benzene synthesis.

- PubChem. (n.d.). 1-Bromo-2-(3-chloropropyl)benzene.

- PubChem. (n.d.). (1-Bromo-3-chloropropyl)benzene.

- PubChem. (n.d.). 1-Bromo-3-(2-chloropropyl)benzene.

- RSC Publishing. (2025). Facile, general allylation of unactivated alkyl halides via electrochemically enabled radical-polar crossover.

- Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Bromo-3-chloropropane.

- Organic Syntheses. (n.d.). Procedure.

- MedchemExpress.com. (2025). Safety Data Sheet - 1-Bromo-4-(3-bromopropyl)benzene.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - Benzene, (3-bromopropyl)-.

- Benchchem. (n.d.). Selective Grignard Reagent Formation from 1-Bromo-3-chloro-2,4-difluorobenzene.

- Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment).

- MSU chemistry. (n.d.). Aromatic Reactivity.

- Chemistry LibreTexts. (2021). 3.10: Spectroscopy of Aromatic Compounds.

Sources

- 1. (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Aromatic Reactivity [www2.chemistry.msu.edu]

- 6. fishersci.com [fishersci.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

An In-Depth Technical Guide to (1-Bromo-3-chloropropyl)benzene (CAS 21763-00-8): Synthesis, Reactivity, and Applications in Pharmaceutical Development

Abstract

(1-Bromo-3-chloropropyl)benzene (CAS: 21763-00-8) is a bifunctional organohalide of significant interest to the synthetic chemistry and drug discovery sectors. Its core utility stems from the pronounced differential reactivity between its secondary benzylic bromide and primary alkyl chloride moieties. The benzylic bromide offers a highly labile site for selective nucleophilic substitution and organometallic formation under mild conditions, while the more robust chloro group remains available for subsequent transformations. This guide provides a comprehensive technical overview of its physicochemical properties, outlines a robust and selective synthetic protocol, delves into the mechanistic basis of its reactivity, and explores its strategic application as a versatile linker in the development of complex molecular architectures, particularly within the pharmaceutical landscape.

Physicochemical and Structural Properties

(1-Bromo-3-chloropropyl)benzene is a halogenated aromatic hydrocarbon. Its key identifiers and computed properties are summarized below, providing a foundational dataset for experimental design and computational modeling.[1]

| Identifier | Value | Source |

| CAS Number | 21763-00-8 | [1][2] |

| IUPAC Name | (1-bromo-3-chloropropyl)benzene | |

| Molecular Formula | C₉H₁₀BrCl | [1][2] |

| Molecular Weight | 233.53 g/mol | [1] |

| Canonical SMILES | C1=CC=C(C=C1)C(CCCl)Br | [1] |

| InChIKey | SDWVTCNYPZSVQY-UHFFFAOYSA-N | [1] |

| Computed Property | Value | Source |

| XLogP3 | 3.5 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Hydrogen Bond Donors | 0 | [1] |

| Hydrogen Bond Acceptors | 0 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

Synthesis and Purification: A Selective Approach

The strategic synthesis of (1-Bromo-3-chloropropyl)benzene hinges on the selective introduction of a bromine atom at the benzylic position of a readily available precursor, (3-chloropropyl)benzene. The method of choice is a free-radical bromination using N-Bromosuccinimide (NBS), a reagent renowned for its ability to effect highly specific allylic and benzylic halogenations.

Synthetic Workflow Diagram

The following diagram outlines the logical flow from the starting material, (3-chloropropyl)benzene, to the purified final product.

Caption: Workflow for the synthesis of (1-Bromo-3-chloropropyl)benzene.

Detailed Experimental Protocol

This protocol describes the synthesis on a laboratory scale, emphasizing the rationale behind each step to ensure both safety and success.

Materials:

-

(3-Chloropropyl)benzene (1 eq.)[3]

-

N-Bromosuccinimide (NBS) (1.05 - 1.1 eq.)

-

Azobisisobutyronitrile (AIBN) (0.02 - 0.05 eq.)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (3-chloropropyl)benzene and anhydrous carbon tetrachloride.

-

Causality: CCl₄ is an inert solvent that facilitates the radical chain reaction. Anhydrous conditions are crucial as water can hydrolyze NBS.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS) and the radical initiator, AIBN, to the flask.

-

Causality: NBS is the bromine source. AIBN initiates the reaction upon thermal decomposition, generating radicals that abstract the benzylic hydrogen, the most labile C-H bond, to start the chain reaction. A slight excess of NBS ensures full conversion of the starting material.

-

-

Initiation and Reaction: Flush the apparatus with an inert gas (e.g., nitrogen or argon) and heat the mixture to reflux (approx. 77°C for CCl₄) with vigorous stirring. The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of the less dense succinimide floating at the surface.

-

Causality: Heating provides the energy for AIBN decomposition and sustains the radical chain propagation.

-

-

Work-up - Quenching and Filtration: Once the reaction is complete (typically 2-4 hours, can be monitored by TLC or GC), cool the mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

-

Causality: Cooling prevents solvent evaporation and ensures safe handling. Filtration removes the primary solid byproduct.

-

-

Work-up - Washing: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate and then brine.

-

Causality: The Na₂S₂O₃ wash quenches any remaining bromine (Br₂), which can form as a side product. The brine wash helps to remove residual water from the organic layer.

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Causality: Removing all traces of water is essential before purification to prevent hydrolysis of the product.

-

-

Purification: Purify the crude residue by vacuum distillation or flash column chromatography on silica gel.

-

Causality: This step removes unreacted starting material, the initiator, and any other impurities, yielding the pure product. Vacuum distillation is suitable for thermally stable liquids, while chromatography provides high purity for smaller scales.

-

-

Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and assess purity.[4][5]

Chemical Reactivity & Mechanistic Insights

The synthetic value of (1-Bromo-3-chloropropyl)benzene is rooted in the orthogonal reactivity of its two carbon-halogen bonds. The C-Br bond is at a secondary, benzylic position, while the C-Cl bond is at a primary position.

-

Benzylic C-Br Bond: This bond is highly susceptible to nucleophilic attack. Its reactivity is enhanced by the stability of the potential intermediate benzylic carbocation (favoring Sₙ1 pathways) and the delocalization of charge in the transition state (favoring Sₙ2 pathways). It will react readily with a wide range of soft and hard nucleophiles (e.g., amines, cyanides, alkoxides, thiolates) under mild conditions.

-

Primary C-Cl Bond: This bond is significantly less reactive. It requires harsher conditions (stronger nucleophiles, higher temperatures, or phase-transfer catalysis) to undergo substitution.[6][7]

This reactivity differential allows for selective, sequential functionalization, making it a powerful tool for building molecular complexity.

Caption: Differential reactivity of (1-Bromo-3-chloropropyl)benzene.

Applications in Drug Discovery & Development

The unique reactivity profile of (1-Bromo-3-chloropropyl)benzene makes it an ideal bifunctional linker or building block in medicinal chemistry. Halogens, particularly bromine, can influence a drug's pharmacokinetic properties and binding affinity.[8] The propyl chain provides a flexible spacer to connect a pharmacophore to another functional group or scaffold.[9]

Role as a Sequential Linker

The molecule can be used to couple two different fragments (Fragment A and Fragment B) in a controlled, stepwise manner. This is invaluable for building libraries of compounds in lead optimization campaigns.

Caption: Use of (1-Bromo-3-chloropropyl)benzene as a sequential linker.

Exemplar Application: Synthesis of a Fenproporex Prodrug Analog

Fenproporex is a stimulant that metabolizes to amphetamine.[10] We can hypothetically use (1-Bromo-3-chloropropyl)benzene to synthesize a prodrug analog where the terminal chloride is functionalized, for instance, with an ester to improve lipophilicity or modulate its release profile.

Protocol Outline:

-

N-Alkylation: React (1-Bromo-3-chloropropyl)benzene (1 eq.) with cyanamide (1.1 eq.) in the presence of a non-nucleophilic base like triethylamine in acetonitrile at room temperature.

-

Causality: The highly nucleophilic cyanamide will selectively displace the benzylic bromide. The product is an N-cyano intermediate, a precursor to the primary amine.

-

-

Reduction: The resulting N-(1-phenyl-3-chloropropyl)cyanamide is then reduced. For example, using LiAlH₄ in THF would reduce the cyanamide to a primary amine, but would also likely reduce the chloride. A more selective method, such as catalytic hydrogenation (H₂, Pd/C) after hydrolysis of the cyanamide, would yield the desired amine while preserving the chloride.

-

Esterification (Prodrug Moiety): The resulting 1-phenyl-3-chloropropylamine is then reacted with an activated carboxylic acid (e.g., an acid chloride or anhydride) to form a terminal amide, or the chloride is displaced by a carboxylate salt (e.g., sodium acetate) to form an ester.

-

Causality: This final step attaches the desired promoiety, demonstrating the utility of the preserved chloride functionality for late-stage diversification.

-

Analytical Characterization

Thorough analytical validation is critical to confirm the identity and purity of synthesized (1-Bromo-3-chloropropyl)benzene.

| Technique | Expected Observations |

| ¹H NMR | ~7.2-7.4 ppm: Multiplet, 5H (aromatic protons).~5.1-5.3 ppm: Triplet or Doublet of Doublets, 1H (-CH(Br)-).~3.6-3.8 ppm: Triplet, 2H (-CH₂-Cl).~2.3-2.6 ppm: Multiplet, 2H (-CH₂-). |

| ¹³C NMR | ~140-142 ppm: Quaternary aromatic C.~126-129 ppm: Aromatic CH carbons.~55-58 ppm: Benzylic C-Br.~42-45 ppm: Methylene C adjacent to Cl.~40-43 ppm: Methylene C adjacent to benzylic carbon. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 232/234/236 with a characteristic isotopic pattern for one Br and one Cl atom. Key fragments would include loss of Br (M-79/81) and loss of CH₂Cl (M-49/51). |

| IR Spectroscopy | ~3030-3100 cm⁻¹: Aromatic C-H stretch.~2850-2960 cm⁻¹: Aliphatic C-H stretch.~1450, 1495 cm⁻¹: Aromatic C=C stretch.~690-770 cm⁻¹: C-Cl stretch.~550-650 cm⁻¹: C-Br stretch. |

Note: Predicted spectral data are estimates and should be confirmed with experimental results.

Safety, Handling, and Storage

(1-Bromo-3-chloropropyl)benzene is a hazardous chemical and must be handled with appropriate precautions.[2]

-

Hazard Identification: Assumed to be harmful if swallowed, causes skin irritation, and causes serious eye irritation. Handle as a potential lachrymator.[2][11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All manipulations should be performed inside a certified chemical fume hood.[13]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Keep away from heat, sparks, and open flames.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11][14]

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations for halogenated organic compounds.

References

-

PubChem. (1-Bromo-3-chloropropyl)benzene. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Chemsrc. 1-Bromo-3-chloropropane | CAS#:109-70-6. Retrieved January 11, 2026, from [Link]

-

Organic Syntheses. 6-CHLORO-1-HEXENE. Coll. Vol. 7, p.104 (1990); Vol. 62, p.48 (1984). Retrieved January 11, 2026, from [Link]

-

ATSDR. Analytical Methods for 1,3-Dinitrobenzene. Retrieved January 11, 2026, from [Link]

-

PTC Organics, Inc. PTC N-Alkylation Using 1-Bromo-3-Chloro Propane. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 1-Bromo-3-chloropropane: Key Properties for Pharmaceutical Synthesis. Retrieved January 11, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Critical Role of 1-Bromo-3-chloropropane in API Production. Retrieved January 11, 2026, from [Link]

-

PubChem. (3-Bromopropyl)benzene. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

Chemguide. THE FRIEDEL-CRAFTS ALKYLATION OF BENZENE. Retrieved January 11, 2026, from [Link]

-

ResearchGate. ChemInform Abstract: Selectivity in Alkylation of Phenols with 1-Bromo-3-chloropropane Using Phase-Transfer Catalysis. Retrieved January 11, 2026, from [Link]

-

Wszołek, K., et al. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Naunyn-Schmiedeberg's Archives of Pharmacology. Retrieved January 11, 2026, from [Link]

-

NIST. Benzene, (3-chloropropyl)-. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]

-

Wikipedia. Substituted amphetamine. Retrieved January 11, 2026, from [Link]

Sources

- 1. (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. Benzene, (3-chloropropyl)- [webbook.nist.gov]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. (3-Bromopropyl)benzene | C9H11Br | CID 12503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. phasetransfercatalysis.com [phasetransfercatalysis.com]

- 7. researchgate.net [researchgate.net]

- 8. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Substituted amphetamine - Wikipedia [en.wikipedia.org]

- 11. fishersci.com [fishersci.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to (1-Bromo-3-chloropropyl)benzene: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Bromo-3-chloropropyl)benzene is a halogenated aromatic compound with significant potential as a bifunctional linker and building block in organic synthesis, particularly within the pharmaceutical industry. This guide provides a comprehensive overview of its molecular characteristics, explores synthetic strategies, discusses its chemical reactivity, and delves into its applications in drug development. While specific experimental data for this particular isomer is limited, this document synthesizes information from closely related analogues and precursors to offer valuable insights for researchers.

Introduction: The Strategic Importance of Bifunctional Halogenated Compounds

Halogenated organic compounds are fundamental to modern chemistry, prized for the unique electronic and steric properties that halogen atoms impart to a molecule. The introduction of halogens can enhance lipophilicity, a critical factor in drug absorption and distribution, and can facilitate strong, specific interactions with biological targets through halogen bonding.

(1-Bromo-3-chloropropyl)benzene belongs to a class of bifunctional molecules that possess two distinct reactive sites. This dual reactivity is highly advantageous in the construction of complex molecular architectures, allowing for sequential and site-selective reactions. Such properties make it a valuable tool for medicinal chemists in the synthesis of novel therapeutic agents.

Molecular Identity and Physicochemical Properties

A clear understanding of the fundamental properties of (1-Bromo-3-chloropropyl)benzene is essential for its effective use in research and development.

Molecular Formula and Weight

The key identifiers for (1-Bromo-3-chloropropyl)benzene are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrCl | [1] |

| Molecular Weight | 233.53 g/mol | [1] |

| IUPAC Name | (1-bromo-3-chloropropyl)benzene | [1] |

| CAS Number | 21763-00-8 | [1] |

| Synonyms | 1-phenyl-1-bromo-3-chloropropane | [1] |

Computed Physicochemical Properties

| Property | Predicted Value | Source |

| XLogP3 | 3.5 | [1] |

| Topological Polar Surface Area | 0 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

| Rotatable Bond Count | 3 | [1] |

Synthesis and Methodologies

The synthesis of (1-Bromo-3-chloropropyl)benzene and its isomers typically involves the functionalization of a benzene ring followed by modifications to the alkyl side chain, or vice versa. While a specific protocol for the title compound is not detailed in the literature, a general synthetic approach can be inferred from related preparations.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the halogenation of a suitable precursor, such as (3-chloropropyl)benzene.

Caption: Retrosynthetic pathway for (1-Bromo-3-chloropropyl)benzene.

General Synthetic Workflow

A plausible synthetic route involves two key steps:

-

Friedel-Crafts Alkylation: Benzene is alkylated with 1-bromo-3-chloropropane in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield (3-chloropropyl)benzene.

-

Benzylic Bromination: The resulting (3-chloropropyl)benzene is then subjected to benzylic bromination using a reagent like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) to install the bromine atom at the benzylic position.

Detailed Experimental Protocol (Hypothetical)

The following is a generalized, illustrative protocol for the synthesis of (1-Bromo-3-chloropropyl)benzene, based on standard organic chemistry transformations.

Step 1: Synthesis of (3-Chloropropyl)benzene

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in dry benzene (excess) at 0-5 °C, add 1-bromo-3-chloropropane (1.0 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Quench the reaction by carefully pouring the mixture over crushed ice.

-

Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain (3-chloropropyl)benzene.

Step 2: Synthesis of (1-Bromo-3-chloropropyl)benzene

-

Dissolve (3-chloropropyl)benzene (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Heat the mixture to reflux and monitor the reaction by TLC or GC.

-

Upon completion, cool the reaction mixture and filter to remove succinimide.

-

Wash the filtrate with sodium thiosulfate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography or vacuum distillation.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of (1-Bromo-3-chloropropyl)benzene stems from the differential reactivity of its two carbon-halogen bonds. The benzylic bromide is significantly more reactive towards nucleophilic substitution than the primary alkyl chloride. This allows for selective functionalization, making it an excellent scaffold for building molecular diversity.

Differential Reactivity

Caption: Reactivity hierarchy of the electrophilic centers.

This reactivity profile enables a stepwise approach to synthesis: a nucleophile can be introduced at the benzylic position, followed by a second nucleophilic substitution or a coupling reaction at the terminal chloro-substituted carbon.

Role as a Linker in Drug Design

Bifunctional linkers are crucial in modern drug design for connecting key pharmacophoric elements.[2] The propyl chain of (1-Bromo-3-chloropropyl)benzene provides a flexible yet defined spacer to optimally position functional groups for interaction with biological targets. Its structural analogue, 1-(3-Bromopropyl)-3-fluorobenzene, is utilized in the synthesis of Selective Estrogen Receptor Modulators (SERMs), where the linker correctly orients a basic side chain essential for estrogen receptor binding.[2] It is highly probable that (1-Bromo-3-chloropropyl)benzene could serve a similar role in various drug scaffolds.

Precursor for Active Pharmaceutical Ingredients (APIs)

The related compound, 1-bromo-3-chloropropane, is a key intermediate in the synthesis of several APIs, including the lipid-regulating agent Gemfibrozil and antipsychotic medications such as Fluphenazine and Chlorpromazine.[3][4] In these syntheses, it acts as an alkylating agent to introduce the propyl chain.[3] By analogy, (1-Bromo-3-chloropropyl)benzene offers a route to introduce a phenyl-substituted propyl linker, potentially leading to derivatives with modified pharmacokinetic or pharmacodynamic properties.

Safety and Handling

No specific safety data sheet is available for (1-Bromo-3-chloropropyl)benzene. Therefore, it must be handled with the precautions appropriate for a potentially hazardous chemical. The safety information for the closely related compound, 1-bromo-3-chloropropane, provides a basis for recommended handling procedures.

-

General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood.[5] Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.[6]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7]

-

First Aid Measures:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

-

Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[7]

-

Ingestion: Rinse mouth. Do not induce vomiting. Call a poison control center or doctor immediately.[7]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Conclusion

(1-Bromo-3-chloropropyl)benzene is a versatile bifunctional building block with considerable potential for applications in medicinal chemistry and organic synthesis. Its differential reactivity allows for selective, stepwise functionalization, making it a valuable tool for constructing complex molecules and libraries of compounds for drug discovery. While specific experimental data for this isomer remains scarce, a comprehensive understanding of its properties and reactivity can be effectively extrapolated from its isomers and precursors. Prudent safety measures, based on analogous compounds, are essential when handling this chemical.

References

-

PubChem. (1-Bromo-3-chloropropyl)benzene. National Center for Biotechnology Information. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1-Bromo-3-chloropropane: Key Properties for Pharmaceutical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Critical Role of 1-Bromo-3-chloropropane in API Production. [Link]

-

Loba Chemie. (2016). 1-BROMO-3-CHLOROPROPANE FOR SYNTHESIS MSDS. [Link]

Sources

- 1. (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. lobachemie.com [lobachemie.com]

IUPAC name for C9H10BrCl

An In-Depth Technical Guide to the Systematic Nomenclature and Isomeric Landscape of C₉H₁₀BrCl for Pharmaceutical Research

Introduction

The molecular formula C₉H₁₀BrCl represents a fascinating chemical space for researchers in drug development. While seemingly simple, this formula encapsulates a multitude of constitutional and stereoisomers, each with potentially unique physicochemical properties, metabolic fates, and biological activities. In the precise world of pharmaceutical sciences, unambiguous communication is paramount. A misplaced substituent or an incorrectly assigned stereocenter can mean the difference between a promising lead compound and a toxicological dead-end. Therefore, a rigorous and systematic approach to naming these molecules, as established by the International Union of Pure and Applied Chemistry (IUPAC), is not merely an academic exercise but a foundational requirement for reproducible and reliable science.

This technical guide provides a comprehensive framework for understanding and naming the isomers of C₉H₁₀BrCl. It is designed for researchers, scientists, and drug development professionals who require a deep, functional understanding of chemical nomenclature. We will deconstruct the molecular formula, explore the principles of IUPAC naming for substituted aromatic systems, map the isomeric landscape, and discuss the practical implications for synthesis and characterization.

Part 1: Decoding the Molecular Formula: C₉H₁₀BrCl

The first step in understanding a molecular formula is to determine its Degree of Unsaturation (DoU), which indicates the total number of rings and/or multiple bonds present in the molecule.

The formula for calculating DoU is: DoU = C + 1 - (H/2) - (X/2) + (N/2) Where:

-

C = number of carbon atoms

-

H = number of hydrogen atoms

-

X = number of halogen atoms (Br, Cl)

-

N = number of nitrogen atoms

For C₉H₁₀BrCl: DoU = 9 + 1 - (10/2) - (2/2) + (0/2) = 10 - 5 - 1 = 4

A Degree of Unsaturation of 4 is a strong indicator of the presence of a benzene ring, which accounts for one ring and three double bonds. The remaining atoms (C₃H₅) constitute the substituent groups attached to the ring, in addition to the bromine and chlorine atoms. Given the common structural motifs in medicinal chemistry, the most probable scaffold is an ethyl-substituted benzene ring, leading to a family of bromochloroethylbenzene isomers.

Part 2: The Cornerstone of Unambiguity: IUPAC Nomenclature for Substituted Benzenes

The IUPAC system provides a logical, step-by-step process to generate a unique name for any given organic structure.[1][2] For multisubstituted benzene derivatives, the key principles involve identifying the parent compound, numbering the ring substituents to assign the lowest possible locants, and listing the substituents in alphabetical order.[3][4]

Protocol for Naming Bromochloroethylbenzene Isomers

-

Identify the Parent Compound: The parent hydrocarbon is benzene.[5]

-

Identify the Substituents: The benzene ring is substituted with one bromo group (-Br), one chloro group (-Cl), and one ethyl group (-CH₂CH₃).

-

Number the Ring: The goal is to assign the lowest possible set of numbers (locants) to the substituents.

-

Start numbering at one of the substituted carbons and proceed around the ring (clockwise or counter-clockwise) to give the next substituent the lowest possible number.

-

If different numbering schemes produce the same lowest locant set, priority is given based on alphabetical order of the substituents.[1] For example, 'bromo' comes before 'chloro' and 'ethyl'. Therefore, the carbon atom bearing the bromo group would be assigned C1 if this results in the lowest overall locant set.

-

-

Assemble the Name:

-

List the substituents alphabetically, preceded by their locant number.

-

Use hyphens to separate numbers from words.

-

The name of the parent compound (benzene) is the final part of the name.

-

The logical flow for determining the correct numbering can be visualized as follows:

Caption: Decision workflow for assigning IUPAC locants to multisubstituted benzenes.

Part 3: The Isomeric Landscape of Bromochloroethylbenzene

With three different substituents on a six-membered ring, a significant number of positional isomers are possible. A systematic approach is required to identify all of them. We can fix the position of the ethyl group at C1 and then arrange the bromo and chloro groups in all remaining possible positions. Subsequently, we can re-evaluate the numbering based on IUPAC rules to arrive at the preferred name.

| Systematic Placement (Ethyl at C1) | Initial Locant Set | Alphabetical Priority (Br, Cl, Et) | Lowest Locant Set | Final IUPAC Name |

| 1-Ethyl, 2-Bromo, 3-Chloro | 1, 2, 3 | Bromo at C2 | 2-Bromo-1-chloro-3-ethylbenzene | |

| 1-Ethyl, 2-Bromo, 4-Chloro | 1, 2, 4 | Bromo at C2 | 2-Bromo-4-chloro-1-ethylbenzene | |

| 1-Ethyl, 2-Bromo, 5-Chloro | 1, 2, 5 | Bromo at C2 | 1-Bromo-5-chloro-2-ethylbenzene | |

| 1-Ethyl, 2-Bromo, 6-Chloro | 1, 2, 6 | Bromo at C2 | 1-Bromo-2-chloro-3-ethylbenzene | |

| 1-Ethyl, 3-Bromo, 4-Chloro | 1, 3, 4 | Bromo at C3 | 2-Bromo-1-chloro-4-ethylbenzene | |

| 1-Ethyl, 3-Bromo, 5-Chloro | 1, 3, 5 | Bromo at C3 | 1-Bromo-3-chloro-5-ethylbenzene | |

| 1-Ethyl, 2-Chloro, 3-Bromo | 1, 2, 3 | Bromo at C3 | 1-Bromo-2-chloro-3-ethylbenzene | |

| 1-Ethyl, 2-Chloro, 4-Bromo | 1, 2, 4 | Bromo at C4 | 4-Bromo-2-chloro-1-ethylbenzene | |

| 1-Ethyl, 2-Chloro, 5-Bromo | 1, 2, 5 | Bromo at C5 | 5-Bromo-1-chloro-2-ethylbenzene | |

| 1-Ethyl, 2-Chloro, 6-Bromo | 1, 2, 6 | Bromo at C6 | 2-Bromo-1-chloro-3-ethylbenzene | |

| 1-Ethyl, 3-Chloro, 4-Bromo | 1, 3, 4 | Bromo at C4 | 4-Bromo-1-chloro-2-ethylbenzene | |

| 1-Ethyl, 3-Chloro, 5-Bromo | 1, 3, 5 | Bromo at C5 | 1-Bromo-3-chloro-5-ethylbenzene |

Note: Some initial placements lead to identical compounds after correct IUPAC numbering is applied.

Part 4: Expanding the Horizon: Other Isomers and Stereochemistry

While bromochloroethylbenzene isomers are the most common, the formula C₉H₁₀BrCl also allows for other constitutional isomers. Furthermore, the possibility of stereoisomerism must be considered, a critical factor in drug design as enantiomers can have dramatically different pharmacological and toxicological profiles.

Other Constitutional Isomers

-

Propyl/Isopropyl Isomers: The C₃H₅ alkyl group could be a propyl or isopropyl (cumene) group, leading to isomers like 1-bromo-2-chloro-4-propylbenzene or 1-bromo-2-chloro-4-isopropylbenzene.

-

Side-Chain Halogenation: The halogens could be attached to the ethyl side chain instead of the aromatic ring. This creates a new set of isomers with fundamentally different chemical properties. For example:

-

1-(1-bromoethyl)-4-chlorobenzene

-

1-(2-bromoethyl)-4-chlorobenzene

-

Stereoisomerism: The Chiral Dimension

The introduction of a stereocenter transforms the molecule into a chiral entity, capable of existing as a pair of enantiomers. For C₉H₁₀BrCl, this occurs when a carbon atom is bonded to four different groups.

-

Example: 1-(1-bromoethyl)benzene is achiral. However, 1-(1-bromo-1-chloroethyl)benzene is not an isomer of C₉H₁₀BrCl. A correct chiral example from our formula is 1-(1-chloroethyl)-2-bromobenzene. The carbon atom on the side chain attached to the ring, the bromine, a methyl group, and a hydrogen atom is a chiral center.

-

The IUPAC name must then include a stereodescriptor, (R) or (S), determined by the Cahn-Ingold-Prelog (CIP) priority rules.[6]

-

Caption: Hierarchical relationship of isomers for the molecular formula C₉H₁₀BrCl.

Part 5: Synthesis and Characterization Strategy

The synthesis of a specific bromochloroethylbenzene isomer requires careful strategic planning, leveraging the principles of electrophilic aromatic substitution and directing group effects. Subsequent characterization is essential to confirm the regiochemistry of the final product.

General Synthetic Approach

A common strategy involves a multi-step synthesis starting from benzene.

-

Friedel-Crafts Acylation: Benzene is reacted with acetyl chloride (CH₃COCl) and a Lewis acid catalyst (e.g., AlCl₃) to form acetophenone.

-

Reduction: The ketone is reduced to an ethyl group. The Clemmensen reduction (Zn(Hg), HCl) or the Wolff-Kishner reduction (H₂NNH₂, KOH) can be used to yield ethylbenzene.[7]

-

Directed Halogenation: Ethylbenzene is then subjected to sequential halogenation. The ethyl group is an ortho, para-director and an activating group.

-

Causality: To synthesize a meta-substituted product relative to the ethyl group, one might need to introduce a meta-directing group first, perform the substitution, and then convert it to an ethyl group.

-

The order of halogenation (bromination vs. chlorination) and the choice of catalysts (e.g., FeBr₃ for bromination, AlCl₃ for chlorination) are critical for controlling the regioselectivity.[8]

-

Protocol: Isomer Differentiation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between positional isomers of substituted benzenes.

-

Sample Preparation: Dissolve ~5-10 mg of the purified isomeric compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Acquire ¹H NMR Spectrum:

-

Observe the aromatic region (typically δ 6.5-8.0 ppm).

-

Analysis: The number of signals, their integration, and their coupling (splitting) patterns are diagnostic of the substitution pattern. For example, a highly symmetric isomer like 1-bromo-3-chloro-5-ethylbenzene will show fewer aromatic signals than an asymmetric isomer like 1-bromo-2-chloro-3-ethylbenzene. A para-substituted pattern often gives rise to two characteristic doublets.

-

-

Acquire ¹³C NMR Spectrum:

-

Analysis: The number of distinct signals in the aromatic region (typically δ 120-150 ppm) directly corresponds to the number of chemically non-equivalent carbon atoms. Symmetry in the molecule will reduce the number of signals. For example, 2-bromo-4-chloro-1-ethylbenzene will have 6 unique aromatic carbon signals, whereas the more symmetric 1-bromo-3-chloro-5-ethylbenzene will have only 4.

-

-

Data Interpretation: Compare the observed spectra with predicted spectra from chemical databases or simulation software to confirm the identity of the specific isomer.

| Isomer Example | Expected ¹H NMR (Aromatic Region) | Expected ¹³C NMR (Aromatic Signals) |

| 4-Bromo-2-chloro-1-ethylbenzene | 3 signals, complex splitting (doublet, doublet of doublets) | 6 signals |

| 1-Bromo-3-chloro-5-ethylbenzene | 2 signals (e.g., two singlets/narrow triplets) | 4 signals |

| 2-Bromo-1-chloro-3-ethylbenzene | 3 signals, complex splitting | 6 signals |

Part 6: Relevance in Drug Development

Substituted aromatic rings are ubiquitous in pharmaceuticals. The nature and position of substituents like halogens and alkyl groups profoundly influence a molecule's properties:

-

Lipophilicity: Halogens generally increase a molecule's lipophilicity, which can affect its absorption, distribution, membrane permeability, and binding to hydrophobic pockets in target proteins.

-

Metabolic Stability: Halogens, particularly chlorine and bromine, can block sites of metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life.[9]

-

Target Binding: The electronic properties (inductive vs. resonance effects) and size of substituents dictate how a molecule interacts with its biological target through forces like hydrogen bonding, halogen bonding, and van der Waals interactions. Different positional isomers will present these features in different spatial orientations, leading to significant variations in binding affinity and efficacy. Substituted benzene derivatives have been explored as inhibitors for various enzymes crucial for pathogen life cycles.[10]

Conclusion

The formula C₉H₁₀BrCl does not define a single substance but rather a complex family of isomers. A mastery of IUPAC nomenclature is essential for navigating this complexity, ensuring clarity and precision in research and development. By understanding the logical rules of naming, the potential for isomerism, and the analytical techniques used for differentiation, scientists can effectively synthesize, identify, and evaluate these compounds. This systematic approach is fundamental to the rational design of new therapeutic agents, where the specific arrangement of every atom can be the key to unlocking biological function.

References

-

International Union of Pure and Applied Chemistry. "Rule A-12. Substituted Aromatic Compounds". Nomenclature of Organic Chemistry, Sections A, B, C, D, E, F, and H. Pergamon Press, 1979. [Link]

-

Chem LibreTexts. "Naming Aromatic Compounds". Chemistry LibreTexts. [Link]

-

Moodle. "Nomenclature of Aromatic Compounds with a Single Substituent". Moodle. [Link]

-

OpenStax. "15.1 Naming Aromatic Compounds". Organic Chemistry. [Link]

-

Chemistry LibreTexts. "15.1: Naming Aromatic Compounds". Chemistry LibreTexts. [Link]

-

Doc Brown's Chemistry. "Constitutional isomers of molecular formula C5H10Cl2, C5H10Br2, C5H10F2 or C5H10I2". Doc Brown's Chemistry. [Link]

-

Favre, H. A., & Powell, W. H. (Eds.). (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]

-

Isomerism Guide. "IUPAC Nomenclature & Isomerism Guide". Scribd. [Link]

-

Sign In. "Isomers and Naming Based on According to IUPAC Nomenclature". Sign In. [Link]

-

eCampusOntario Pressbooks. "20.3 Isomers of Alkanes and IUPAC Nomenclature". eCampusOntario Pressbooks. [Link]

-

YouTube. "Synthesis of p-Bromopropylbenzene". YouTube. [Link]

-

Lauher, J. (2020). Synthesis of p-Bromopropylbenzene. YouTube. [Link]

-

Bua, S., et al. (2020). "The Effect of Substituted Benzene-Sulfonamides and Clinically Licensed Drugs on the Catalytic Activity of CynT2, a Carbonic Anhydrase Crucial for Escherichia coli Life Cycle". MDPI. [Link]

-

Wikipedia. "Benzene". Wikipedia. [Link]

-

National Center for Biotechnology Information. "Ethylbenzene - Some Industrial Chemicals". NCBI Bookshelf. [Link]

-

National Center for Biotechnology Information. "Background Information for Ethylbenzene". NCBI. [Link]

-

ResearchGate. "Revealing hidden information in GC–MS spectra from isomeric drugs". ResearchGate. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (1999). Toxicological Profile for Ethylbenzene. [Link]

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. app.pandai.org [app.pandai.org]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Nomenclature of Aromatic Compounds with a Single Substituent [moodle.tau.ac.il]

- 6. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 7. youtube.com [youtube.com]

- 8. Benzene - Wikipedia [en.wikipedia.org]

- 9. Background Information for Ethylbenzene - Interaction Profile for: Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

(1-Bromo-3-chloropropyl)benzene structural isomers

An In-depth Technical Guide to the Structural Isomers of (1-Bromo-3-chloropropyl)benzene for Drug Development Professionals

Executive Summary

Halogenated organic molecules are foundational scaffolds in modern medicinal chemistry, offering chemists precise control over a compound's steric, electronic, and pharmacokinetic properties.[1][2] The (1-Bromo-3-chloropropyl)benzene framework and its structural isomers represent a class of highly versatile synthetic intermediates. The presence of differentially reactive halogen atoms—a labile benzylic bromide and a less reactive primary chloride—on an alkyl chain attached to a phenyl ring provides a powerful toolkit for the stepwise construction of complex molecular architectures. This guide provides an in-depth exploration of the synthesis, characterization, and strategic application of these isomers, tailored for researchers and scientists in the field of drug discovery. We will delve into the mechanistic underpinnings of selective synthetic routes, present robust analytical workflows for unambiguous isomer identification, and illustrate the potential of these building blocks in the generation of novel therapeutic agents.

Understanding the Structural Isomerism of (Bromo-chloropropyl)benzenes

Structural isomerism in this class of compounds arises from two primary sources: the placement of the halogen substituents on the propyl side chain and the substitution pattern on the aromatic ring. While numerous combinations are theoretically possible, this guide focuses on the most synthetically relevant and accessible isomers.

The core structure, (1-Bromo-3-chloropropyl)benzene, features a phenyl group and a bromine atom at the C1 (benzylic) position of the propyl chain, with a chlorine atom at the C3 position. Variation in the halogen placement on the chain and the position of the entire alkyl group on the benzene ring relative to another substituent (in this case, a bromine atom on the ring itself) leads to distinct chemical entities with unique reactivity profiles.

Table 1: Key Structural Isomers and Their Defining Features

| IUPAC Name | CAS Number | Key Structural Feature |

| (1-Bromo-3-chloropropyl)benzene | 21763-00-8 | Phenyl and Bromo at C1 (benzylic); Chloro at C3.[3] |

| 1-Bromo-2-(3-chloropropyl)benzene | 57918-67-9 | ortho-substituted bromobenzene with a 3-chloropropyl side chain.[4] |

| 1-Bromo-3-(3-chloropropyl)benzene | N/A | meta-substituted bromobenzene with a 3-chloropropyl side chain. |

| 1-Bromo-4-(3-chloropropyl)benzene | 74003-34-2 | para-substituted bromobenzene with a 3-chloropropyl side chain.[5] |

| (3-Chloropropyl)benzene | 104-52-9 | Key synthetic precursor, lacking the benzylic bromine.[6] |

Synthetic Strategies and Mechanistic Insights

The synthesis of (1-Bromo-3-chloropropyl)benzene isomers requires a multi-step approach that leverages classic organic reactions. The choice of strategy is dictated by the desired substitution pattern and is grounded in the principles of electrophilic aromatic substitution and free-radical chemistry.

Primary Synthesis Route: Friedel-Crafts Alkylation and Subsequent Benzylic Bromination

The most direct and controllable method to synthesize the parent isomer, (1-bromo-3-chloropropyl)benzene, involves a two-step sequence. This approach ensures the correct placement of the propyl chain and the selective introduction of the highly reactive benzylic bromide.

Step 1: Friedel-Crafts Alkylation to form (3-Chloropropyl)benzene

The synthesis commences with the Friedel-Crafts alkylation of benzene using 1-bromo-3-chloropropane as the alkylating agent and a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7] Mechanistically, the Lewis acid coordinates more readily to the chlorine atom, which is more electronegative and a harder base than bromine, facilitating the formation of a primary carbocation or, more likely, a highly polarized complex that acts as the electrophile.[7][8] The benzene ring then attacks this electrophile to form (3-chloropropyl)benzene.

Step 2: Selective Benzylic Bromination

The second step involves the introduction of a bromine atom at the benzylic position. This is achieved through a free-radical halogenation reaction.[9] Using a reagent like N-Bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or UV light) is the method of choice for this transformation.[10] The reaction proceeds via a radical chain mechanism. The key to its selectivity lies in the stability of the intermediate benzylic radical, which is significantly stabilized by resonance with the adjacent phenyl ring. This makes the benzylic C-H bonds weaker and more susceptible to hydrogen abstraction by a bromine radical than the other aliphatic C-H bonds.[10]

Caption: Synthetic workflow for (1-Bromo-3-chloropropyl)benzene.

Experimental Protocol 1: Synthesis of (1-Bromo-3-chloropropyl)benzene

Part A: (3-Chloropropyl)benzene

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.1 eq).

-

Reagents: Add anhydrous benzene (5 eq) to the flask and cool the mixture to 0-5 °C in an ice bath.

-

Addition: Add 1-bromo-3-chloropropane (1.0 eq) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 10 °C.[8]

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Workup: Carefully quench the reaction by pouring the mixture over crushed ice with concentrated HCl. Separate the organic layer, wash with water, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield (3-chloropropyl)benzene as a colorless liquid.

Part B: (1-Bromo-3-chloropropyl)benzene

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (3-chloropropyl)benzene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄).

-

Reagents: Add N-Bromosuccinimide (NBS, 1.05 eq) and a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).

-

Reaction: Heat the mixture to reflux (or irradiate with a UV lamp) and monitor the reaction by TLC or GC-MS. The reaction is typically complete when the denser succinimide byproduct floats to the surface.

-

Workup: Cool the reaction mixture to room temperature and filter off the succinimide.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or vacuum distillation.

Spectroscopic Characterization: A Self-Validating System

Unambiguous identification of the correct structural isomer is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a robust, self-validating workflow to confirm the molecular structure.[11]

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for differentiating the isomers. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a detailed map of the molecule's connectivity.[12]

-

(1-Bromo-3-chloropropyl)benzene: The key diagnostic signal in the ¹H NMR spectrum is the benzylic proton at C1. This proton is adjacent to a chiral center, bonded to a carbon bearing a bromine atom and a phenyl group, and will appear as a triplet or a doublet of doublets in the downfield region (typically δ 5.0-5.5 ppm). The methylene protons at C3, adjacent to the chlorine, will appear as a triplet around δ 3.6-3.8 ppm.

-

1-Bromo-4-(3-chloropropyl)benzene: This isomer lacks a benzylic proton directly substituted with a halogen. The aromatic region will show a characteristic AA'BB' pattern for para-substitution. The benzylic protons (on the carbon attached to the ring) will appear as a triplet around δ 2.7-2.9 ppm.[13]

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Key Isomers

| Proton Environment | (1-Bromo-3-chloropropyl)benzene (Predicted) | 1-Bromo-4-(3-chloropropyl)benzene[13] |

| Aromatic (C₆H₅/C₆H₄) | 7.2-7.5 (m) | 7.08 (d), 7.42 (m) |

| Benzylic (CH-Br or CH₂) | ~5.2 (t) | 2.74 (t) |

| Methylene (CH₂-CH₂Cl) | ~2.4 (m) | 2.05 (m) |

| Methylene (CH₂-Cl) | ~3.7 (t) | 3.51 (t) |

Mass Spectrometry

Mass spectrometry confirms the elemental composition and provides structural clues through fragmentation patterns.[14]

-

Molecular Ion (M⁺): All isomers will have the same molecular weight (C₉H₁₀BrCl). The M⁺ peak will exhibit a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br/⁸¹Br, ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl, ~3:1 ratio). This results in a pattern of peaks at M, M+2, and M+4.

-

Fragmentation: The fragmentation pattern is highly diagnostic. For (1-bromo-3-chloropropyl)benzene, a prominent fragment will correspond to the loss of the bromine radical (M-79/81), forming a stable benzylic carbocation. Benzylic cleavage to form the tropylium ion (m/z 91) is also expected. In contrast, 1-bromo-4-(3-chloropropyl)benzene will show fragmentation patterns characteristic of an alkylbenzene, with cleavage beta to the aromatic ring.

Caption: Analytical workflow for unambiguous isomer identification.

Strategic Applications in Drug Discovery

The true value of (1-bromo-3-chloropropyl)benzene and its isomers lies in their utility as versatile building blocks for constructing drug-like molecules. The introduction of halogens is a well-established strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and binding affinity through halogen bonding.[15][16]

The differential reactivity of the C-Br and C-Cl bonds is the cornerstone of their synthetic utility. The benzylic C-Br bond is significantly more reactive towards nucleophiles than the primary C-Cl bond, allowing for selective, sequential functionalization.

Key Transformations:

-

Selective Nucleophilic Substitution: The benzylic bromide can be readily displaced by a wide range of nucleophiles (amines, phenols, thiols, etc.) while leaving the primary chloride intact for subsequent reactions. This is a fundamental transformation for building molecules containing the benzylamine or benzylether motifs, which are common in CNS-active agents and enzyme inhibitors.[17]

-

Intramolecular Cyclization: The two halogen atoms can be used to construct cyclic structures, such as substituted tetralins or other fused ring systems, which are privileged scaffolds in medicinal chemistry.

-

Cross-Coupling Reactions: For isomers containing an aryl bromide (e.g., 1-bromo-4-(3-chloropropyl)benzene), the C(sp²)-Br bond can participate in powerful cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of complex biaryl or aryl-alkyne structures.

Caption: Synthetic utility of the (1-Bromo-3-chloropropyl)benzene scaffold.

Conclusion

The structural isomers of (1-Bromo-3-chloropropyl)benzene are more than mere chemical curiosities; they are enabling tools for the modern medicinal chemist. A thorough understanding of the synthetic strategies, rooted in the principles of regioselectivity and reaction mechanisms, allows for their efficient and controlled preparation. When coupled with a rigorous analytical workflow employing NMR and MS, researchers can proceed with confidence in the identity of their materials. The strategic, stepwise functionalization that these isomers permit opens avenues to novel chemical space, providing a reliable platform for the development of next-generation therapeutics.

References

-

PrepChem.com. Preparation of 1-bromo-3-chloropropane. Available at: [Link]

-

Wikipedia. 1-Bromo-3-chloropropane. Available at: [Link]

- Google Patents. US2303549A - Method for making bromo-chloralkanes.

- Google Patents. CZ280614B6 - Process for preparing 1-bromo-3-chloropropane and apparatus for making the same.

-

University of Calgary. Ch 11 : Halogenation of alkyl benzenes. Available at: [Link]

-

Wikipedia. Free-radical halogenation. Available at: [Link]

-

YouTube. Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! Available at: [Link]

-

Chemistry Steps. Selectivity in Radical Halogenation with Practice Problems. Available at: [Link]

-

Chemistry Stack Exchange. Friedel-Crafts alkylation of fluorochloropropane. Available at: [Link]

-

Quora. What are the isomers of one bromo-3-methylbenzene? Available at: [Link]

-

YouTube. Regioselectivity of Free Radical Halogenation. Available at: [Link]

-

Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

-

YouTube. Friedel-Crafts Reactions of Benzene. Available at: [Link]

-

PubChem. (1-Bromo-3-chloropropyl)benzene. Available at: [Link]

-

YouTube. Aromatic Chemistry- Friedel-Crafts Alkylation (A2 Chemistry). Available at: [Link]

-

PubChem. 1-Bromo-2-(3-chloropropyl)benzene. Available at: [Link]

-

PubChem. 1-Bromo-3-(3-bromopropyl)benzene. Available at: [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

-

Chemistry LibreTexts. 16.4: Halogenation of Alkyl Benzenes. Available at: [Link]

-

OUCI. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]

-

Medical University of Lublin. Introducing bromine to the molecular structure as a strategy for drug design. Available at: [Link]

-

Doubtnut. Which of the following is the best method for synthesis of 1 - bromo -3- chlorobenzene? Available at: [Link]

-

NIST WebBook. Benzene, 1-bromo-3-chloro-. Available at: [Link]

-

PubMed Central. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Available at: [Link]

-

PubChem. 1-Bromo-3-(2-chloropropyl)benzene. Available at: [Link]

-

NIST WebBook. Benzene, (3-chloropropyl)-. Available at: [Link]

-

PubMed Central. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Available at: [Link]

-

YouTube. H-NMR, IR, Mass Spec & Multispec (Live Recording) Organic Chemistry Pre-Finals Review. Available at: [Link]

-

SpringerLink. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... Available at: [Link]

-

Longdom Publishing. The Impact of NMR Spectroscopy in Analytical Chemistry. Available at: [Link]

-

Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: a critical perspective on the molecular-level characterization of DOM. Available at: [Link]

Sources

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical revi… [ouci.dntb.gov.ua]

- 2. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 3. (1-Bromo-3-chloropropyl)benzene | C9H10BrCl | CID 12851436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-2-(3-chloropropyl)benzene | C9H10BrCl | CID 12269409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-bromo-4-(3-chloropropyl)benzene 95% | CAS: 74003-34-2 | AChemBlock [achemblock.com]

- 6. Benzene, (3-chloropropyl)- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 12. longdom.org [longdom.org]

- 13. 1-broMo-4-(3-chloropropyl)benzene synthesis - chemicalbook [chemicalbook.com]

- 14. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]

- 15. jms.ump.edu.pl [jms.ump.edu.pl]

- 16. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Physical properties of (1-Bromo-3-chloropropyl)benzene

An In-Depth Technical Guide to the Physical Properties of (1-Bromo-3-chloropropyl)benzene

Authored by a Senior Application Scientist

Abstract

(1-Bromo-3-chloropropyl)benzene is a halogenated aromatic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its bifunctional nature, featuring two distinct carbon-halogen bonds with differential reactivity, makes it a versatile building block for the construction of complex molecular architectures.[1] This guide provides a comprehensive overview of the core physical and chemical properties of (1-Bromo-3-chloropropyl)benzene, offering field-proven insights for researchers, scientists, and professionals in drug development. The document elucidates the compound's structural characteristics, physical constants, reactivity profile, and safety protocols, grounded in authoritative references to ensure scientific integrity.

Compound Identification and Molecular Structure

Correctly identifying a chemical entity is the foundational step for any laboratory work. (1-Bromo-3-chloropropyl)benzene is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number.

-

IUPAC Name : (1-bromo-3-chloropropyl)benzene[2]

-

CAS Registry Number : 21763-00-8[2]

-

Molecular Formula : C₉H₁₀BrCl[2]

-

Synonyms : 1-phenyl-1-bromo-3-chloropropane, (1-bromo-3-chloro-propyl)benzene[2]

The molecular structure reveals a benzene ring attached to a three-carbon propyl chain. The first carbon of the propyl chain (the benzylic position) is substituted with a bromine atom, while the third carbon is substituted with a chlorine atom.

Caption: Molecular Structure of (1-Bromo-3-chloropropyl)benzene.

Physical and Chemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experimental conditions, purification strategies, and formulation processes. The data presented below are computed properties, providing a reliable estimate for procedural design.

| Property | Value | Source |

| Molecular Weight | 233.53 g/mol | [2] |

| Exact Mass | 231.96544 Da | [2] |

| XLogP3 | 3.5 | [2] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 0 | [2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 0 Ų | [2] |

| Heavy Atom Count | 11 | [2] |

| Complexity | 129 | [2] |

These properties suggest that (1-Bromo-3-chloropropyl)benzene is a lipophilic molecule with low polarity, consistent with its halogenated hydrocarbon structure. Its lack of hydrogen bond donors and acceptors indicates it will primarily engage in van der Waals interactions.

Reactivity Profile and Mechanistic Causality

The synthetic utility of (1-Bromo-3-chloropropyl)benzene arises from the differential reactivity of its two carbon-halogen bonds.[1]

-

C-Br Bond : The bromine atom is at a benzylic position. This C-Br bond is relatively labile and susceptible to nucleophilic substitution. The stability of the potential benzylic carbocation intermediate makes Sₙ1-type reactions feasible. Furthermore, the benzylic position is activated towards radical reactions.

-

C-Cl Bond : The chlorine atom is attached to a primary carbon. This C-Cl bond is less reactive towards nucleophilic substitution than the benzylic C-Br bond under neutral or acidic conditions. This allows for selective reactions at the benzylic position while leaving the chloro- group intact for subsequent transformations.[3]

This reactivity difference is the cornerstone of its application as a bifunctional linker, enabling sequential, site-selective modifications. For instance, a nucleophile can first displace the bromide, followed by a second, different nucleophilic substitution or a cyclization reaction involving the chloride.

Caption: Differential reactivity pathways for (1-Bromo-3-chloropropyl)benzene.

Experimental Protocol: Exemplary Nucleophilic Substitution

To illustrate the practical application of this compound's properties, the following is a generalized protocol for a nucleophilic substitution reaction. This self-validating system includes steps for reaction, workup, and purification, which inherently confirm the successful transformation based on the expected properties of the product.

Objective: To synthesize a generic (1-substituted-3-chloropropyl)benzene by displacing the benzylic bromide with a nucleophile (Nu-H).

Methodology:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve (1-Bromo-3-chloropropyl)benzene (1.0 eq) in a suitable aprotic polar solvent (e.g., DMF or Acetonitrile).

-

Add the nucleophile (e.g., an amine or alcohol, 1.1 eq) and a non-nucleophilic base (e.g., K₂CO₃ or Et₃N, 1.5 eq) to the solution. The base serves to deprotonate the nucleophile and neutralize the HBr byproduct.

-

-

Reaction Execution:

-

Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC). The choice of temperature depends on the nucleophile's reactivity.

-

The reaction is typically complete when the starting material spot on the TLC plate has been consumed.

-

-

Aqueous Workup:

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (3x). The lipophilic nature (XLogP3 = 3.5) of the product ensures it partitions into the organic phase.[2]

-

Combine the organic layers, wash with brine to remove residual water, and dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

-

Purification:

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes. The polarity difference between the product and any unreacted starting material allows for effective separation.

-

-

Characterization:

-

Confirm the structure and purity of the isolated product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Safety, Handling, and Storage

As a halogenated organic compound, (1-Bromo-3-chloropropyl)benzene requires careful handling to minimize exposure and ensure laboratory safety. The related compound, 1-bromo-3-chloropropane, is classified as flammable and toxic if inhaled.[4][5] Similar precautions should be taken for the title compound.

-

Personal Protective Equipment (PPE): Always use in a chemical fume hood.[6] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6]

-

Handling: Avoid contact with skin, eyes, and clothing.[6] Avoid inhalation of vapors or mists. Ensure adequate ventilation.[7] Keep away from heat, sparks, and open flames.[4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.[5] Prevent entry into drains and waterways.[5][6]

Caption: Logical workflow for the safe handling of (1-Bromo-3-chloropropyl)benzene.

Applications in Research and Drug Development